

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate structure and properties

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Compound of Interest

Compound Name: (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

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An In-depth Technical Guide to **(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate**

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Introduction: The Strategic Importance of a Chiral Workhorse

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern organic and medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring, a reactive bromomethyl group, and a stable Boc-protecting group, offers a unique combination of stability and reactivity. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the specific (S)-chirality of this reagent allows for the stereocontrolled synthesis of complex molecular architectures, which is of paramount importance in the development of targeted therapeutics.^[1]

Molecular Structure and Identification

The compound's utility is fundamentally derived from its well-defined three-dimensional structure. The tert-butyloxycarbonyl (Boc) group provides steric bulk and protects the

pyrrolidine nitrogen, preventing unwanted side reactions while rendering the compound soluble in a wide range of organic solvents. The bromomethyl group at the C2 position serves as a potent electrophile, primed for nucleophilic substitution reactions.

Caption: Chemical structure of **(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Synonyms	(S)-N-Boc-2-(bromomethyl)pyrrolidine, (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS Number	128542-75-6[2]
Molecular Formula	C ₁₀ H ₁₈ BrNO ₂ [2]
Molecular Weight	264.16 g/mol [2]
Canonical SMILES	CC(C)(C)OC(=O)N1CCC[C@H]1CBr

| InChI Key | OSMADJAEHVCZKN-QMMMGPOBSA-N[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized, protected amino alcohol derivative. It is typically supplied as a liquid, and its high boiling point necessitates purification by vacuum distillation or chromatography.

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	~300 °C (Predicted)	[1]
Density	~1.313 g/cm³ (Predicted)	[1]
Storage Conditions	2-8 °C, under inert atmosphere	[4]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate). Inferred	

| Optical Rotation | Data not available in searched literature. | - |

Note: Some physical properties are predicted values from chemical suppliers and should be used as an estimate.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the structure of **(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate** allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.[5][6]

- ¹H NMR (Proton NMR): The spectrum is expected to show a complex pattern of signals.
 - Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.
 - Pyrrolidine Ring Protons (CH₂): A series of multiplets corresponding to the 6 protons on the pyrrolidine ring would be expected between δ 1.7 and 3.5 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.
 - Methine Proton (CH): The proton at the chiral center (C2) is expected to be a multiplet around δ 3.8-4.0 ppm.

- Bromomethyl Protons (CH₂Br): The two protons of the bromomethyl group are diastereotopic and will likely appear as two separate signals (a doublet of doublets or two distinct doublets) in the range of δ 3.3-3.7 ppm, shifted downfield by the adjacent bromine atom.
- ¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 10 distinct signals.
- Boc Group: The quaternary carbon of the t-butyl group will appear around δ 80 ppm, and the methyl carbons will produce a strong signal around δ 28.5 ppm. The carbonyl carbon (C=O) will be significantly downfield, near δ 155 ppm.
- Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring would appear in the range of δ 23-60 ppm.
- Bromomethyl Carbon (CH₂Br): The carbon attached to the bromine will be found in the upfield region, typically around δ 35-45 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to its key functional groups.
- C-H Stretching: Strong absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.
- C=O Stretching: A very strong, sharp absorption characteristic of the carbamate carbonyl group will be prominent around 1690-1700 cm⁻¹.^[5]
- C-N Stretching: A moderate absorption for the C-N bond is expected around 1100-1200 cm⁻¹.
- C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponds to the C-Br bond.

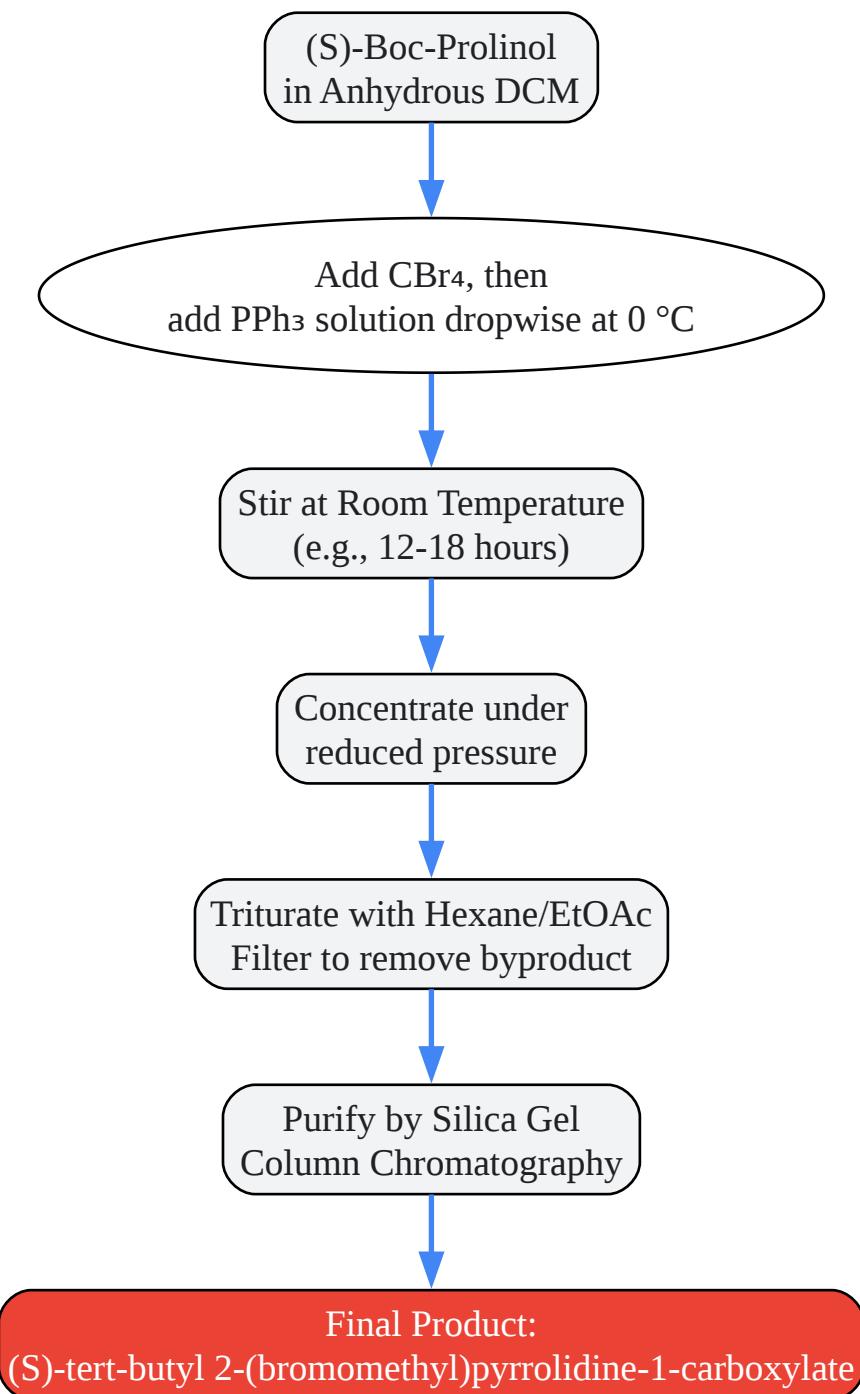
Synthesis Protocol: Bromination of (S)-Boc-Prolinol

The most common and efficient synthesis of **(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate** involves the bromination of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (commercially available as (S)-Boc-prolinol). The

Appel reaction, utilizing triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4), is the method of choice.

Causality of Experimental Choices:

- **Reagents:** CBr_4 serves as the bromine source, and PPh_3 acts as an oxygen scavenger, forming the highly stable triphenylphosphine oxide as a byproduct, which drives the reaction to completion.
- **Solvent:** Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves the starting materials.
- **Temperature:** The reaction is typically started at 0 °C to control the initial exothermic formation of the phosphonium salt intermediate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
- **Purification:** The primary byproduct, triphenylphosphine oxide, has limited solubility in non-polar solvents. Trituration with a solvent system like hexane/ethyl acetate allows for its removal by filtration. Final purification is achieved by silica gel chromatography.



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